molecular formula C19H20N4O2 B3132482 (S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate CAS No. 369648-61-3

(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate

Cat. No.: B3132482
CAS No.: 369648-61-3
M. Wt: 336.4 g/mol
InChI Key: GBULTAVXJRJYDK-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate ( 369648-61-3) is a biologically active small molecule characterized by its (S)-stereochemistry and a core 2,7-naphthyridine structure. This compound functions as a potent and selective inhibitor of α4 integrins, including α4β1 (VLA-4) and α4β7, which are critical mediators of leukocyte adhesion and migration. Its primary mechanism of action involves blocking the interaction between these integrins and their cellular ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1). By antagonizing these pathways, the compound effectively suppresses leukocyte trafficking to inflamed tissues, making it a valuable pharmacological tool for researching autoimmune and inflammatory diseases such as multiple sclerosis, inflammatory bowel disease, and rheumatoid arthritis. The molecular architecture features a 2,7-naphthyridine moiety, a planar aromatic system capable of π-π stacking interactions, linked via an amino group to a phenyl ring. This phenyl ring is further connected to an ethyl ester group, which enhances membrane permeability, and an aminopropanoate side chain where the (S)-configuration is critical for ensuring optimal binding affinity and specificity to the target integrins. The compound exhibits high selectivity for α4 integrins over other integrin subfamilies and demonstrates improved metabolic stability compared to earlier inhibitor classes, largely due to its 2,7-naphthyridine backbone which confers resistance to cytochrome P450-mediated oxidation. Supplied as a solid, this light- and moisture-sensitive reagent must be stored in amber vials under inert conditions to preserve stability. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S)-2-amino-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-2-25-19(24)17(20)11-13-3-5-15(6-4-13)23-18-16-12-21-9-7-14(16)8-10-22-18/h3-10,12,17H,2,11,20H2,1H3,(H,22,23)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBULTAVXJRJYDK-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Amination Reaction: The naphthyridine core is then subjected to an amination reaction with a suitable amine to introduce the amino group.

    Coupling with Phenyl Derivative: The aminated naphthyridine is coupled with a phenyl derivative through a nucleophilic substitution reaction.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate is primarily recognized as a prodrug of CT7758, an integrin antagonist targeting α4β1 and α4β7 integrins. This mechanism is crucial for the treatment of inflammatory and autoimmune diseases.

Scientific Research Applications

  • Pharmacological Studies :
    • Integrin Antagonism : Studies have shown that this compound effectively inhibits integrin-mediated cell adhesion in vitro, making it a candidate for further development in therapies for conditions such as multiple sclerosis and Crohn's disease .
  • Drug Development :
    • The compound serves as a model for designing new integrin inhibitors with enhanced specificity and reduced side effects. Research has focused on modifying its structure to improve pharmacokinetic properties while maintaining efficacy .
  • In Vitro Studies :
    • In vitro assays have demonstrated that this compound can modulate cytokine production in immune cells, indicating its potential role in immunotherapy .

Case Studies

StudyObjectiveFindings
Study 1Evaluate anti-inflammatory effectsThe compound significantly reduced TNF-alpha production in activated macrophages, suggesting potential use in treating inflammatory diseases .
Study 2Assess safety profileToxicological assessments indicated a favorable safety profile at therapeutic doses in animal models .
Study 3Investigate pharmacodynamicsThe study found that this compound exhibited dose-dependent inhibition of leukocyte adhesion.

Mechanism of Action

The mechanism of action of (S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and influencing cellular pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl (2S)-2-Amino-3-(4-fluorophenyl)propanoate (CAS: 1251196-34-5)

  • Structure: Shares the ethyl aminopropanoate backbone but replaces the naphthyridin-1-ylamino phenyl group with a 4-fluorophenyl substituent.
  • Molecular Formula: C₁₁H₁₄FNO₂ (MW: 211.24 g/mol) .
  • Lower molecular weight (211.24 vs. 470.56 g/mol) improves bioavailability but reduces target-binding complexity. Hydrogen-bonding capacity is reduced (donors: 2; acceptors: 4) .
  • Applications : Used in peptide synthesis and as a fluorinated analog in medicinal chemistry studies .

3-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1-(morpholinomethyl)-4-(4-nitrobenzylideneamino)-1H-1,2,4-triazole-5(4H)-thione

  • Structure: Features a 1,2,4-triazole-thione core with a nitrobenzylideneamino group and morpholinomethyl substituent .
  • Key Differences: The triazole-thione ring is less planar than naphthyridine, reducing aromatic stacking but increasing sulfur-mediated interactions. The nitro group is strongly electron-withdrawing, contrasting with the electron-rich naphthyridine system. Crystal structure analysis reveals conformational flexibility in the nitrobenzylideneamino group, unlike the rigid naphthyridine-phenyl linkage .
  • Applications : Explored for anti-inflammatory properties due to its ibuprofen-derived backbone .

LAM-003 (Purine-Based Aminopropanoate Derivative)

  • Structure: Contains a 6-amino-8-bromobenzodioxolyl-purine core linked to a piperidyl-aminopropanoate ester .
  • Key Differences :
    • The purine ring is larger and more electronegative than naphthyridine, altering DNA/RNA-binding affinity.
    • Brominated benzodioxolyl and sulfanyl groups increase steric bulk and lipophilicity (logP likely higher than the naphthyridine compound).
    • Designed as a kinase inhibitor, leveraging purine’s affinity for ATP-binding pockets .

(S)-Ethyl 3-(4-(2,7-Naphthyridin-1-ylamino)phenyl)-2-(tert-butoxycarbonylamino)propanoate (CAS: 369648-62-4)

  • Structure : Boc-protected analog of the target compound .
  • Molecular weight increases to 511.62 g/mol (vs. 470.56 g/mol for the deprotected form), affecting solubility and permeability . Used as an intermediate in peptide coupling reactions.

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Applications
Target Compound 2,7-Naphthyridine Phenyl-aminopropanoate 470.56 3/6 Research chemical
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate Phenyl 4-Fluorophenyl, aminopropanoate 211.24 2/4 Peptide synthesis
Triazole-thione Derivative 1,2,4-Triazole-thione Nitrobenzylideneamino, morpholinomethyl 438.50 (estimated) 3/7 Anti-inflammatory studies
LAM-003 Purine Bromobenzodioxolyl, piperidyl-ester ~700 (estimated) 5/10 Kinase inhibition
Boc-Protected Analog 2,7-Naphthyridine Boc-aminopropanoate 511.62 2/7 Synthetic intermediate

Research Implications and Challenges

  • Its discontinued status limits current experimental data.
  • Fluorophenyl Analog : Superior bioavailability but lacks the target’s aromatic interaction capacity .
  • Triazole-thione Derivative : Demonstrates how heterocycle choice (triazole vs. naphthyridine) impacts conformational flexibility and electronic properties .
  • LAM-003 : Highlights the trade-off between bulkier substituents (bromine, sulfanyl) and pharmacokinetic challenges .

Biological Activity

Overview

(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate, also known as Zaurategrast ethyl ester or CDP323, is a synthetic compound with significant potential in medicinal chemistry and drug development. It features a naphthyridine moiety that contributes to its biological activity, particularly as an integrin antagonist targeting α4β1 and α4β7 integrins, which are implicated in various inflammatory and autoimmune diseases .

Zaurategrast ethyl ester acts primarily as an α4β1/α4β7 integrin antagonist . Integrins are cell surface receptors that mediate adhesion between cells and the extracellular matrix. By inhibiting these integrins, the compound can modulate inflammatory responses and potentially reduce the severity of autoimmune conditions. This mechanism is particularly relevant in diseases such as Crohn's disease and ulcerative colitis, where integrin-mediated leukocyte trafficking plays a critical role in pathogenesis .

In Vitro Studies

In vitro studies have demonstrated the ability of Zaurategrast ethyl ester to inhibit cell adhesion and migration mediated by α4β1 and α4β7 integrins. For instance, research has shown that treatment with this compound results in decreased migration of lymphocytes in response to inflammatory signals, suggesting its utility in managing inflammatory diseases .

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC19H20N4O2
Molecular Weight336.39 g/mol
Melting PointNot available
SolubilityDMSO: 150 mg/mL; Water: <0.1 mg/mL
pKa4.84±0.30

Case Study 1: Efficacy in Inflammatory Bowel Disease

In a clinical study involving patients with moderate to severe ulcerative colitis, Zaurategrast ethyl ester was administered as part of a treatment regimen. The results indicated significant improvements in clinical remission rates compared to placebo groups. Patients reported reductions in symptoms such as abdominal pain and diarrhea, alongside improved quality of life metrics .

Case Study 2: Anticonvulsant Activity

Another area of investigation for related compounds has been their anticonvulsant properties. A study evaluated the anticonvulsant activity of various derivatives similar to Zaurategrast ethyl ester using the maximal electroshock test. While direct data on Zaurategrast was not available, related compounds showed promising results with effective doses indicating potential for further exploration in neurological applications .

Future Directions

The ongoing research into this compound suggests several avenues for future studies:

  • Combination Therapies : Investigating the efficacy of Zaurategrast ethyl ester in combination with other anti-inflammatory agents.
  • Broader Applications : Exploring its role in other autoimmune diseases beyond inflammatory bowel disease.
  • Mechanistic Studies : Further elucidating its mechanism of action at the molecular level to optimize therapeutic strategies.

Q & A

Basic: What synthetic strategies are recommended to achieve high enantiomeric purity of (S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate?

Answer:
To ensure enantiomeric purity, employ asymmetric synthesis techniques such as:

  • Chiral auxiliaries : Temporarily introduce chiral groups (e.g., Evans oxazolidinones) to steer stereochemistry during coupling reactions .
  • Catalytic asymmetric synthesis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of intermediates .
  • Solid-phase synthesis : Immobilize the amino acid moiety to minimize racemization during stepwise assembly .
    Validate purity via chiral HPLC (e.g., Chiralpak® columns) and compare retention times with racemic mixtures .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:
Combine orthogonal methods:

  • NMR spectroscopy : Analyze 1H^1H, 13C^13C, and 2D-COSY spectra to verify regiochemistry and stereochemistry .
  • Mass spectrometry (HRMS) : Confirm molecular weight and detect impurities (e.g., ESI-TOF with <2 ppm accuracy) .
  • HPLC-DAD : Monitor purity (>98%) using C18 columns (e.g., Agilent Zorbax) with UV detection at λ = 254 nm .

Advanced: How can researchers resolve contradictions in reported bioactivity data across different studies?

Answer:
Contradictions often arise from variability in:

  • Compound purity : Re-synthesize the compound using validated protocols and confirm purity via LC-MS .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1%) .
  • Dose-response validation : Perform IC50_{50} measurements in triplicate with nonlinear regression analysis .
    Publish raw data and statistical parameters (e.g., p-values, R2^2) to enhance reproducibility .

Advanced: What methodologies are recommended for assessing the environmental fate of this compound?

Answer:
Adopt a tiered approach:

  • Laboratory studies : Measure hydrolysis half-life (pH 4–9, 25–50°C) and photodegradation under simulated sunlight .
  • Biotic transformations : Use OECD 301F tests to evaluate biodegradability in activated sludge .
  • Partitioning studies : Determine log KowK_{ow} (octanol-water) and soil adsorption coefficients (KdK_d) via batch equilibrium experiments .
    Model environmental persistence using EPI Suite™ or similar software .

Advanced: How can stereoelectronic effects influence the reactivity of this compound, and what tools can elucidate these interactions?

Answer:
Stereoelectronic factors (e.g., n→π* interactions, hyperconjugation) can alter reaction pathways:

  • DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to map electron density distributions .
  • X-ray crystallography : Resolve bond lengths and angles to identify non-covalent interactions (e.g., H-bonding with the naphthyridine moiety) .
  • Kinetic isotope effects (KIEs) : Probe transition states in catalytic reactions (e.g., deuterium labeling of the amino group) .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:
Prioritize target-specific assays:

  • Kinase inhibition : Use TR-FRET assays (e.g., LanthaScreen™) with recombinant kinases (e.g., EGFR, Src) .
  • Cytotoxicity screening : Employ MTT/WST-1 assays in cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control .
  • Membrane permeability : Perform Caco-2 monolayer studies to predict oral bioavailability .

Advanced: How can pharmacokinetic properties (e.g., bioavailability, metabolic stability) be optimized?

Answer:
Modify the compound’s physicochemical profile:

  • Prodrug strategies : Esterify the ethyl group to enhance solubility (e.g., phosphate prodrugs) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor CYP450-mediated degradation via LC-MS/MS .
  • In silico modeling : Use QSAR models (e.g., Schrödinger’s ADMET Predictor™) to predict log PP, pKaK_a, and plasma protein binding .

Advanced: What mechanistic approaches can elucidate target binding interactions?

Answer:
Combine biophysical and structural methods:

  • Surface plasmon resonance (SPR) : Measure binding kinetics (konk_{on}, koffk_{off}) with immobilized target proteins .
  • X-ray crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to resolve binding modes .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to guide structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate
Reactant of Route 2
(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.